Quinoline-8-sulfonamide

Description

Properties

Molecular Formula |

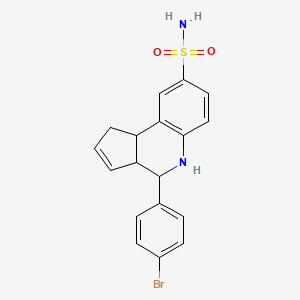

C18H17BrN2O2S |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-8-sulfonamide |

InChI |

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1,3-10,14-15,18,21H,2H2,(H2,20,22,23) |

InChI Key |

TZOIMGRFHMGNNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2C1C3=C(C=CC(=C3)S(=O)(=O)N)NC2C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | ~70% (varies with purity) | |

| Purity | >99% (post-recrystallization) | |

| 1H NMR (DMSO-d6) | δ 9.08 (dd, J = 4.5, 2.0 Hz) |

Reaction with Aliphatic/Aralkyl Amines

This method enables functionalization at the sulfonamide group, producing derivatives with enhanced bioactivity.

Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (e.g., N-(3-Iodophenyl)) | 91% | |

| 1H NMR (DMSO-d6) | δ 9.11 (Ar-H), 8.57 (NH) | |

| FT-IR (cm⁻¹) | 3202 (NH), 1348 (S=O) |

Alternative Oxidative Chlorosulfonylation

Though less common, oxidative methods are employed for isoquinoline derivatives, offering insights into sulfonamide synthesis.

Procedure (Adapted for Quinoline)

Limitations

-

Requires harsh conditions (e.g., concentrated HCl).

-

Lower applicability to this compound due to positional specificity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, though direct applications to this compound are limited.

Procedure (Hypothetical Adaptation)

-

Reagents : 8-Quinolinesulfonyl chloride, amine.

-

Conditions :

Structural Validation and Characterization

Critical techniques include X-ray crystallography and spectroscopy:

X-ray Crystallography

Spectroscopic Data

| Technique | Key Peaks/Splitting | Source |

|---|---|---|

| 1H NMR | δ 9.08 (Ar-H), 8.57 (NH) | |

| 13C NMR | δ 139.6 (C=O), 134.3 (C=O) | |

| FT-IR | 3202 (NH), 1348 (S=O), 681 (C–I) |

Industrial and Scalability Considerations

-

Cost : 8-Quinolinesulfonyl chloride is a key intermediate; its synthesis from halogenated quinolines is cost-effective.

-

Safety : Avoids toxic reagents like concentrated H₂SO₄, favoring mild conditions (e.g., DCM/pyridine).

-

Purification : Recrystallization from ethanol ensures high purity without chromatography .

Chemical Reactions Analysis

Reaction of 8-Aminoquinoline with Sulfonyl Chlorides

Reagents/Conditions :

-

8-Aminoquinoline reacts with sulfonyl chlorides (e.g., benzene sulfonyl chloride) in the presence of pyridine as a base.

-

Reaction proceeds at room temperature in anhydrous dichloromethane.

Product : Substituted sulfonamide derivatives with high yields (80–90%) .

Example Reaction :

Ammonolysis of 8-Quinolinesulfonyl Chloride

Reagents/Conditions :

-

8-Quinolinesulfonyl chloride treated with excess ammonia at 45°C.

Product :

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution with amines, yielding diverse derivatives:

Reaction with Primary/Secondary Amines

Reagents/Conditions :

-

Quinoline-8-sulfonyl chloride reacts with substituted amines (e.g., benzylamine, aniline) in dichloromethane.

Table 1: Substituted Sulfonamide Derivatives

| Amine Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Benzylamine | CHCl, 10°C | 85% | |

| 4-Methylpiperazine | RT, pyridine | 88% | |

| 2-Pyrazinamine | RT, 24 hours | 82% |

Click Chemistry (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition introduces 1,2,3-triazole moieties:

Reagents/Conditions :

-

Alkyne-functionalized this compound reacts with azides (e.g., phenyl azide) in the presence of CuSO/sodium ascorbate.

Example Reaction :

Key Finding :

-

Triazole derivatives (e.g., 9a ) showed enhanced PKM2 binding via hydrogen bonds with Lys311 and π-π stacking with Phe26/Leu27 .

Oxidation to Sulfonic Acids

Reagents/Conditions :

Reaction :

Reduction to Amines

Reagents/Conditions :

Reaction :

Hydrogen Bonding and π-π Interactions

While not traditional reactions, these structural interactions influence reactivity:

-

Intramolecular N–H⋯N bonding stabilizes the sulfonamide conformation .

-

Intermolecular N–H⋯O bonds form dimers, which further associate via π-π stacking (centroid distance: 3.649 Å) .

Biological Activity-Driven Modifications

Derivatives synthesized via substitution or click chemistry exhibit enhanced bioactivity:

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Modification | IC (A549 cells) | Reference |

|---|---|---|---|

| 9a | 1,2,3-Triazole | 0.1 µg/mL | |

| 8b | Piperazine-carboxamide | 0.2 µg/mL |

Analytical Characterization

Key techniques for verifying reaction outcomes:

Scientific Research Applications

Anticancer Activity

Quinoline-8-sulfonamide derivatives have been extensively studied for their anticancer properties. Recent research indicates that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer treatment.

Case Studies and Findings

- PKM2 Modulation : A series of this compound derivatives were designed as modulators of pyruvate kinase muscle isoform 2 (PKM2). Compound 9a demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer (A549) and triple-negative breast cancer (MDA-MB-231). The compound effectively reduced intracellular pyruvate levels, indicating a disruption in metabolic pathways crucial for cancer cell survival .

- Structure-Activity Relationship : The relationship between the chemical structure of this compound derivatives and their biological activity was explored. The findings suggested that modifications to the quinoline structure could enhance interaction with PKM2, leading to increased antiproliferative effects .

Antifilarial Properties

This compound has also shown promise as a potential antifilarial agent. A novel quinolone-fused cyclic sulfonamide was identified as a potent compound against the filarial parasite Setaria cervi.

Neurotherapeutic Applications

Recent studies have explored the potential of this compound derivatives as multi-targeting neurotherapeutics. These compounds have been designed to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases.

Biological Evaluation

The synthesized Quinoline–sulfonamides were evaluated for their inhibitory effects on MAOs and ChEs. Kinetic studies revealed that certain derivatives exhibited potent inhibition of these enzymes, suggesting their potential role in treating conditions such as Alzheimer's disease .

Synthesis and Structural Insights

The synthesis of this compound involves various chemical reactions that yield compounds with distinct biological activities. The structural characteristics of these compounds play a crucial role in their interaction with biological targets.

Crystal Structure Analysis

Studies have provided insights into the crystal structure of this compound, revealing important intramolecular and intermolecular hydrogen bonding interactions that influence its stability and reactivity . The molecular conformation allows for effective binding to enzymatic receptors, enhancing its therapeutic potential.

Summary Table of Applications

Mechanism of Action

The mechanism of action of quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it acts as an inhibitor of cholinesterase and monoamine oxidase enzymes . These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can enhance neurotransmitter levels, thereby improving cognitive function. In cancer research, this compound derivatives have been shown to inhibit the tumor cell-specific M2 isoform of pyruvate kinase, affecting cancer cell metabolism and proliferation .

Comparison with Similar Compounds

Cyclopentaquinoline-8-sulfonamide Derivatives (α7 nAChR Modulators)

These derivatives feature a cyclopenta[c]quinoline core with substituents on the phenyl ring, influencing their activity as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs).

Stereochemical Influence :

- Cis-cis isomers (e.g., GAT-107, the active enantiomer of 4BP-TQS) act as allosteric agonists.

- Cis-trans isomers exhibit diverse profiles: Type I PAMs, NAMs (Negative Allosteric Modulators), or SAMs (Silent Allosteric Modulators) .

Key Insight : Minimal structural changes (e.g., halogen substitution or stereochemistry) drastically alter pharmacological profiles, exemplifying a "knife-edge" structure-activity relationship (SAR) .

Quinoline-5-sulfonamide Derivatives

These derivatives differ in sulfonamide positioning (5- vs. 8-position), affecting enzyme inhibition and synthesis routes.

Synthesis: Prepared via chlorosulfonation of 8-methoxyquinoline, followed by amination, contrasting with the 8-sulfonamide synthesis involving 8-hydroxyquinoline chlorosulfonation .

AG-348: A Therapeutic this compound Derivative

Structure: N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)this compound. Activity: Pyruvate kinase (PK) activator for treating pyruvate kinase deficiency. Key Features: Incorporates a piperazine-carbonyl group for enhanced pharmacokinetics and target engagement .

Physical and Chemical Property Comparison

Q & A

What are the fundamental synthetic routes for preparing Quinoline-8-sulfonamide derivatives, and how can researchers optimize yield and purity?

Basic Research Question

The synthesis of this compound derivatives typically involves a multi-step process:

- Quinoline Core Formation : The Skraup synthesis is commonly used, involving cyclization of aniline derivatives with glycerol and sulfuric acid under controlled temperature conditions .

- Sulfonamide Introduction : Reacting the quinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonamide group. Optimization includes adjusting stoichiometry and reaction time to minimize side products .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures high purity. Yield optimization may involve continuous flow reactors for scalable production .

How do structural modifications in this compound derivatives influence their activity as α7 nicotinic acetylcholine receptor (nAChR) modulators?

Advanced Research Question

Minor structural changes, such as halogen substitution on phenyl rings, significantly alter pharmacological properties:

- Halogen Position : Derivatives like 4BP-TQS (4-bromophenyl) act as allosteric agonists, while ortho- or meta-substituted analogs (e.g., 2BP-TQS, 3BP-TQS) retain positive allosteric modulation (PAM) but lack agonist activity .

- Halogen Type : Replacing bromine in 4BP-TQS with chlorine or iodine preserves agonist activity but alters activation kinetics, whereas fluorine substitution (4FP-TQS) results in PAM-only behavior and antagonism of agonist-induced responses .

- Methodology : Electrophysiological assays (e.g., patch-clamp) and molecular docking studies are critical to correlate structural features with receptor interaction .

What experimental strategies are recommended for resolving enantiomers of this compound derivatives and characterizing their functional differences?

Advanced Research Question

Enantiomeric resolution is essential for studying chirality-dependent bioactivity:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose-based columns) with polar organic mobile phases for separation .

- Circular Dichroism (CD) : Confirms enantiomeric purity and monitors conformational changes during binding .

- Functional Characterization : Compare agonist/PAM activity of enantiomers via calcium flux assays or single-channel recordings. For example, (R)-4BP-TQS may show higher efficacy than (S)-4BP-TQS at α7 nAChRs .

How can researchers address discrepancies between in vitro and in vivo efficacy of this compound-based anticancer agents?

Advanced Research Question

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects:

- Solubility Optimization : Modify sulfonamide substituents (e.g., pyridinylmethyl groups) to enhance aqueous solubility while retaining DNA-binding affinity .

- Metabolic Stability : Conduct microsomal stability assays to identify metabolic hotspots. Introduce steric hindrance (e.g., cyclopentyl groups) to reduce cytochrome P450-mediated degradation .

- In Vivo Validation : Use xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tumor inhibition with drug exposure levels .

What methodologies are employed to analyze the DNA-binding mechanisms of this compound metal complexes?

Basic Research Question

Key techniques include:

- Spectroscopic Analysis : UV-Vis titration and fluorescence quenching to determine binding constants (Kb) and mode (e.g., intercalation vs. groove binding) .

- Viscosity Measurements : Increased DNA solution viscosity upon complex binding suggests intercalation .

- Computational Docking : Molecular dynamics simulations predict binding sites and interaction energies, validated by gel electrophoresis for DNA cleavage activity .

How should researchers design experiments to evaluate the anti-proliferative activity of novel this compound hybrids?

Basic Research Question

A standardized workflow includes:

- Cell Line Selection : Use diverse cancer cell lines (e.g., MCF-7, HeLa) and non-malignant controls to assess selectivity .

- Dose-Response Curves : Calculate IC50 values via MTT assays. Include positive controls (e.g., cisplatin) for benchmarking .

- Mechanistic Studies : Flow cytometry for apoptosis/necrosis quantification and Western blotting to evaluate caspase activation or kinase inhibition .

What are the best practices for reconciling contradictory data in studies on this compound’s allosteric modulation mechanisms?

Advanced Research Question

Contradictions may stem from assay conditions or receptor subtype variability:

- Standardized Assays : Use identical cell lines (e.g., SH-SY5Y expressing human α7 nAChRs) and buffer conditions to minimize variability .

- Control for Desensitization : Pre-apply antagonists (e.g., methyllycaconitine, MLA) to isolate allosteric effects from endogenous receptor states .

- Meta-Analysis : Compare results across studies using tools like PRISMA guidelines, focusing on effect sizes and confidence intervals .

What are the critical considerations for synthesizing and characterizing this compound-metal complexes for material science applications?

Advanced Research Question

Focus on electronic and structural properties:

- Coordination Chemistry : Use X-ray crystallography to confirm metal-ligand coordination geometry (e.g., Cu(II) complexes with square-planar vs. octahedral configurations) .

- Optoelectronic Characterization : UV-Vis-NIR spectroscopy and cyclic voltammetry evaluate charge-transfer properties for organic semiconductor applications .

- Thermal Stability : Thermogravimetric analysis (TGA) ensures suitability for high-temperature material processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.